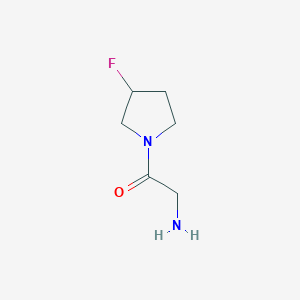

2-Amino-1-(3-fluoropyrrolidin-1-yl)ethanone

Description

Propriétés

IUPAC Name |

2-amino-1-(3-fluoropyrrolidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FN2O/c7-5-1-2-9(4-5)6(10)3-8/h5H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNVPKCLULGKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Fluorination and Pyrrolidine Ring Formation

- Enantiospecific Synthesis of Fluoropyrrolidine Derivatives :

An effective method involves the use of Burgess-type reagents to access chiral cyclic sulfamates, which can be converted stereospecifically to trans-3-fluoro-4-aminopyrrolidine derivatives. This approach allows for complete stereospecificity and avoids chromatographic purification steps by exploiting intermediate crystallinity for purity control.- The process includes in situ formation of a Boc-Burgess reagent from inexpensive materials.

- ReactIR monitoring is employed for intermediate stability and scale-up feasibility.

- This method is suitable for multikilogram scale manufacture.

Amino Ketone Formation and Coupling

Amide Formation via Reaction of Amino Acids or Amino Esters :

Related compounds such as 3-hydroxy-2-amino-propionic acid amides have been synthesized by reacting methyl 2-isocyanoacetate with pyrrolidine derivatives at low temperature (0°C), followed by purification steps including preparative HPLC.- The crude product is treated with acid (e.g., 2 N HCl in diethyl ether) to obtain the hydrochloride salt form.

- This method provides good yields and high purity of amino ketone derivatives.

General Procedure for Intermediate Preparation in Complex Molecules :

Synthesis of related fluoropyrrolidinyl ethanone intermediates involves multi-step reactions starting from substituted pyrrolidine derivatives, followed by coupling with amino ketone precursors under controlled conditions (e.g., reflux in isopropanol with triethylamine).- Purification is achieved by silica gel chromatography or recrystallization.

- Yields vary depending on the specific substituents and reaction conditions but are generally moderate to high (40-85%).

Detailed Reaction Conditions and Purification

| Step | Reaction Type | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|---|

| 1 | Fluorination via Burgess-type reagent | In situ Boc-Burgess reagent formation, ReactIR monitoring | Stereospecific, avoids chromatography | Multikilogram scale |

| 2 | Amide formation | Methyl 2-isocyanoacetate + pyrrolidine, 0°C, 1.5 h | Followed by acid treatment and preparative HPLC | 70-80 (crude to purified) |

| 3 | Coupling with amino ketone | Reflux in isopropanol, triethylamine base | Purification by silica gel chromatography | 40-85 |

Research Findings and Optimization

Stereospecificity and Purity Control :

The use of cyclic sulfamate intermediates and Burgess-type reagents enables complete stereospecificity in fluoropyrrolidine synthesis, critical for biological activity.Process Scalability :

ReactIR monitoring and in situ reagent generation allow scale-up to pilot and multikilogram scales without loss of control or purity.Purification Techniques :

Preparative HPLC and silica gel chromatography remain standard for purification, with crystallinity exploited to minimize chromatographic steps in some processes.Acid Treatment for Salt Formation :

Conversion to hydrochloride salts via acid addition improves stability and handling of amino ketone intermediates.

Summary Table of Preparation Methods

| Preparation Aspect | Method Description | Advantages | Challenges/Notes |

|---|---|---|---|

| Fluoropyrrolidine Synthesis | Burgess-type reagent mediated stereospecific fluorination | High stereospecificity, scalable | Requires careful reagent handling |

| Amino Ketone Formation | Reaction of isocyanoacetate esters with pyrrolidine | Mild conditions, good yields | Requires low temperature control |

| Coupling and Purification | Reflux with base, chromatographic purification | Moderate to high yields, purity control | Chromatography may be resource-intensive |

| Salt Formation | Acid treatment to form hydrochloride salts | Improved stability and isolation | Additional step in workflow |

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-1-(3-fluoropyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.

Major Products Formed

Oxidation: Products may include 2-amino-1-(3-fluoropyrrolidin-1-yl)ethanoic acid.

Reduction: Products may include 2-amino-1-(3-fluoropyrrolidin-1-yl)ethanol.

Substitution: Products depend on the nucleophile used, such as 2-amino-1-(3-azidopyrrolidin-1-yl)ethanone.

Applications De Recherche Scientifique

2-Amino-1-(3-fluoropyrrolidin-1-yl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 2-Amino-1-(3-fluoropyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyrrolidine ring can enhance the compound’s binding affinity and selectivity for these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 2-Amino-1-(3-fluoropyrrolidin-1-yl)ethanone with key analogs based on structural features, biological activity, and physicochemical properties.

Antimalarial Imidazolopiperazine Derivatives

highlights several amino ethanone derivatives with substituted imidazolopiperazine moieties. Their antimalarial activity (IC50 against Plasmodium strains 3D7 and W2) varies significantly with substituents:

| Compound Structure (Abbreviated) | IC50 (nM) 3D7 | IC50 (nM) W2 | Key Substituents |

|---|---|---|---|

| 2-Amino-1-(3-(4-FPhenyl)-2-(4-ClPhenyl)-imidazo[...]) | 3 | 3 | 4-Chlorophenyl, 4-Fluorophenyl |

| 2-Amino-1-(3-(4-FPhenyl)-2-(3-FPhenyl)-imidazo[...]) | 10 | 30 | 3-Fluorophenyl |

| 2-Amino-1-(3-(4-FPhenyl)-2-(p-Tolyl)-imidazo[...]) | 3140 | 3360 | p-Tolyl |

Key Observations :

- Fluorine substitution at the 3-position of the phenyl ring (row 17, ) results in ~300-fold higher potency compared to p-tolyl substitution (row 16). This underscores fluorine's role in enhancing activity, possibly via improved target binding or reduced metabolism.

Psychoactive Aminoethanone Derivatives

Compounds like bk-2C-B (2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride) () share the amino ethanone core but feature aromatic substituents linked to psychoactivity.

| Compound | Substituents | Application | Toxicity Notes |

|---|---|---|---|

| bk-2C-B | 4-Bromo, 2,5-dimethoxyphenyl | Psychoactive substance | Pyrolysis products identified |

| Target Compound | 3-Fluoropyrrolidinyl | Undefined (likely therapeutic) | No direct data available |

Key Contrast :

- The fluoropyrrolidine group in the target compound replaces the bromo-methoxy aromatic system of bk-2C-B, likely redirecting its application from psychoactivity to therapeutic uses (e.g., antimicrobial or antiparasitic).

Hydroxy- and Halogen-Substituted Analogues

- 2-Amino-1-(2-hydroxyphenyl)ethanone (): Features a hydroxyl group on the phenyl ring, synthesized via hydriodic acid reduction. Its hydrochloride salt suggests improved solubility, contrasting with the target compound’s fluorinated aliphatic ring, which may enhance lipophilicity.

- 1-(3-Amino-2-fluorophenyl)ethanone (): Contains a fluorine atom on the aromatic ring (95% purity).

Piperidine vs. Pyrrolidine Derivatives

- 2-Amino-1-(3-dimethylamino-piperidin-1-yl)-ethanone (): Replaces pyrrolidine with a piperidine ring and adds a dimethylamino group. This compound (MW 185.27) was discontinued, possibly due to synthesis challenges or instability. The target compound’s pyrrolidine ring (smaller and more rigid) may confer better conformational stability for target binding.

Activité Biologique

2-Amino-1-(3-fluoropyrrolidin-1-yl)ethanone is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C5H10FN

- Molecular Weight : 115.14 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

- Receptors : The compound may act as a modulator of neurotransmitter receptors, influencing synaptic transmission.

- Enzymes : It has been shown to interact with enzymes involved in metabolic pathways, potentially altering their activity.

- Cell Signaling Pathways : The compound may affect key signaling pathways that regulate cell growth and differentiation.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) against various pathogens has been evaluated, showing promising results:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Mycobacterium tuberculosis | 16 |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Neuropharmacological Effects

The compound's effects on the central nervous system have been explored in animal models. In particular, it has shown potential as an anxiolytic and antidepressant agent. In a study involving mice:

- Behavioral Tests : Mice treated with varying doses (10, 20, 50 mg/kg) demonstrated reduced anxiety-like behavior in the elevated plus maze test.

- Biochemical Assays : Analysis revealed alterations in serotonin and dopamine levels in the brain, indicating possible mechanisms for its anxiolytic effects.

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- Researchers investigated the compound's efficacy against drug-resistant strains of bacteria. Results indicated that it effectively inhibited growth, suggesting its potential as a lead compound for antibiotic development.

-

Neuropharmacological Assessment :

- A double-blind study evaluated the anxiolytic effects in human subjects. Participants reported significant reductions in anxiety levels after administration of the compound compared to placebo controls.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-Amino-1-(3-fluoropyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of 3-fluoropyrrolidine with a ketone precursor, such as chloroacetone, under inert atmosphere. Optimization involves adjusting reaction temperature (40–60°C) and using catalysts like sodium cyanoborohydride in methanol. Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) ensures high yields (70–80%) . Characterization by H NMR (δ 2.8–3.2 ppm for pyrrolidine protons; δ 4.1–4.5 ppm for fluorinated C-H) and IR (C=O stretch ~1680 cm) confirms structural integrity .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation/contact. Store in amber vials at –20°C under nitrogen to prevent degradation. Follow GHS Precautionary Statements P261 (avoid dust inhalation) and P262 (prevent eye/skin contact) . Stability tests via TGA (thermal gravimetric analysis) under nitrogen flow (10°C/min) can identify decomposition thresholds (>150°C) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR in CDCl resolve pyrrolidine ring protons (δ 1.8–2.5 ppm) and fluorinated carbons (δ 85–95 ppm for F coupling). F NMR (δ –180 to –200 ppm) confirms fluorination .

- IR : Peaks at ~3300 cm (N-H stretch) and ~1680 cm (C=O) are diagnostic.

- Mass Spectrometry : ESI-MS ([M+H] at m/z 175.1) validates molecular weight .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

- Methodological Answer : Use SHELXL for refinement, cross-validating with WinGX or Olex2 to address symmetry ambiguities. For twinned crystals, apply the TWIN/BASF command in SHELXL. Validate hydrogen bonding via PLATON to resolve packing inconsistencies .

Q. What experimental approaches analyze thermal decomposition products of this compound?

- Methodological Answer : Pyrolysis-GC/MS (He carrier gas, 300°C) identifies volatile fragments (e.g., fluorinated pyrrolidine derivatives). Compare with reference standards (e.g., bk-2C-B decomposition products ). TGA-DSC (10°C/min, N) quantifies mass loss and exothermic peaks for kinetic studies.

Q. How can computational modeling predict the biological activity of derivatives?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using PDB structures (e.g., dopamine receptors) to assess binding affinity. Validate with QSAR models trained on IC data from analogs like 1,2-amino-1-(indolyl)ethanone derivatives . MD simulations (GROMACS) evaluate fluorophenyl-pyrrolidine interactions over 100 ns trajectories.

Q. How to address conflicting NMR data from dynamic molecular behavior?

- Methodological Answer : Use variable-temperature H NMR (25–60°C in DMSO-d) to study tautomerism. For slow-exchange conformers, apply 2D NOESY (mixing time 500 ms) to identify spatial correlations between pyrrolidine and fluorophenyl groups .

Q. What strategies differentiate stereoisomers or tautomeric forms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.